molecular formula C12H7Cl2NO2 B1396582 1,3-Dichloro-5-(3-nitrophenyl)benzene CAS No. 859940-64-0

1,3-Dichloro-5-(3-nitrophenyl)benzene

Cat. No.: B1396582
CAS No.: 859940-64-0
M. Wt: 268.09 g/mol
InChI Key: XTBNXSKCTLZMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-3’-nitro-1,1’-biphenyl is an organic compound with the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of 268.1 g/mol . It consists of two benzene rings connected by a single bond, with chlorine atoms at the 3 and 5 positions on one ring and a nitro group at the 3’ position on the other ring. This compound is a derivative of biphenyl and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-nitro-1,1’-biphenyl can be achieved through several methods. One common approach involves the nitration of 3,5-dichlorobiphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of 3,5-Dichloro-3’-nitro-1,1’-biphenyl often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-3’-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atoms can also participate in substitution reactions, modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-3’-nitro-1,1’-biphenyl is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Biological Activity

1,3-Dichloro-5-(3-nitrophenyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activity and implications in toxicology. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorobenzene core with a nitrophenyl substituent. Its molecular formula is C12_{12}H8_8Cl2_2N2_2O2_2, and it is characterized by the presence of two chlorine atoms and a nitro group, which significantly influence its reactivity and biological interactions.

Toxicological Effects

Research indicates that this compound exhibits notable toxicological properties. It has been associated with:

  • Carcinogenicity : Long-term exposure studies in rodents have shown that this compound can induce tumors in the liver and kidneys, leading to its classification as a potential carcinogen (Group 2B by IARC) .
  • Hepatotoxicity : In a 13-week feeding study, the lowest observed adverse effect level (LOAEL) was determined to be 93 mg/kg body weight per day, primarily affecting liver function .
  • Methaemoglobinaemia : This compound has been implicated in causing methaemoglobinaemia, which can lead to regenerative anemia and various tissue changes due to oxidative damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress : The presence of chlorinated and nitro groups can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
  • Genotoxic Potential : In vitro studies have shown mixed results regarding its genotoxicity, with some evidence of chromosomal aberrations .
  • Enzyme Interference : The compound may interact with various enzymes, altering metabolic pathways and contributing to its toxic effects.

Study on Carcinogenicity

A significant study evaluated the carcinogenic potential of this compound in rats. The findings revealed:

ParameterObservation
Duration of Exposure13 weeks
LOAEL93 mg/kg body weight per day
Tumor InductionLiver and kidney tumors observed
MechanismInduction of oxidative stress

This study underscores the importance of assessing long-term exposure risks associated with this compound .

Comparative Toxicology

Comparative studies with structurally similar compounds such as dichloronitrobenzenes have shown that while they share some toxicological profiles, the specific effects can vary significantly based on structural differences. For instance:

CompoundCarcinogenicityHepatotoxicityMethaemoglobinaemia
This compoundYesYesYes
2,4-DichloronitrobenzeneYesModerateYes

This table illustrates the varying degrees of toxicity among related compounds .

Properties

IUPAC Name

1,3-dichloro-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(6-8)15(16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBNXSKCTLZMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709402
Record name 3,5-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859940-64-0
Record name 3,5-Dichloro-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-5-(3-nitrophenyl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-5-(3-nitrophenyl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-5-(3-nitrophenyl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-5-(3-nitrophenyl)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-5-(3-nitrophenyl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-5-(3-nitrophenyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.